molecular formula C10H9BrO B1380560 5-Bromo-6-methyl-1-indanone CAS No. 1273655-83-6

5-Bromo-6-methyl-1-indanone

Cat. No.: B1380560
CAS No.: 1273655-83-6
M. Wt: 225.08 g/mol
InChI Key: HLJKVJLEAGJIDK-UHFFFAOYSA-N
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Description

5-Bromo-1-indanone is a derivative of 1-indanone . It is a pharmaceutical intermediate compound that is a raw material for the preparation of indanone-based pharmaceuticals . It is also used as a chemical reagent for the preparation of other indanones such as 2,3,5 tribromoindanone by bromination .


Synthesis Analysis

The synthesis of 1-indanones has been described in various methods utilizing carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, alcohols, etc., as starting materials . The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-indanone is represented by the empirical formula C9H7BrO . Its molecular weight is 211.06 .


Chemical Reactions Analysis

5-Bromo-1-indanone participates in the synthesis of the imidazolyl and triazolyl substituted biphenyl compounds . The commonly used reaction in this area is the Nazarov reaction which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .


Physical and Chemical Properties Analysis

The physical properties of 5-Bromo-1-indanone like density, freezing point, and refractive index have been determined .

Scientific Research Applications

Energetic Characterization and Biomass Degradation

Indanone derivatives, including those structurally similar to 5-Bromo-6-methyl-1-indanone, have been studied for their energetic properties and applications in biomass degradation. For instance, the energetic study of 6-methyl-1-indanone and its derivatives utilized calorimetric techniques and computational methodology to determine the enthalpies of combustion and sublimation. These findings are significant for understanding the thermal stability and energetic behavior of these compounds in biomass conversion processes (Silva, Lima, & da Silva, 2018).

Catalytic Synthesis and Organic Transformations

Indanone derivatives serve as key intermediates in catalytic reactions for synthesizing complex organic compounds. For example, 2-substituted-1-indanones have been synthesized via Pd-catalyzed 5-endo-trig cyclizations, demonstrating the utility of indanone derivatives in Heck-type reactions (Zawisza et al., 2008). Such reactions are pivotal in constructing cyclic compounds with potential pharmaceutical applications.

Structural and Dynamic Features in Organometallic Chemistry

Indanone derivatives also play a crucial role in organometallic chemistry, as illustrated by the study of bis[2-(2-furyl)indenyl]zirconium derivatives. These compounds exhibit unique conformational isomers and rotational dynamics, essential for understanding the behavior of organometallic complexes in catalytic processes (Dreier et al., 2001).

Material Science and Nanotechnology

Research into indanone derivatives extends into materials science, where these compounds are precursors in synthesizing novel materials. A notable example is the synthesis of a basket-shaped hydrocarbon from 4-bromo-1-indanone, serving as a precursor toward end-cap templates for carbon nanotubes (Cui et al., 2010). This demonstrates the potential of indanone derivatives in creating novel nanostructures with applications in nanotechnology and materials science.

Safety and Hazards

5-Bromo-1-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, avoid dust formation, ingestion, and inhalation .

Biochemical Analysis

Biochemical Properties

5-Bromo-6-methyl-1-indanone plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can influence gene expression and cellular metabolism. For instance, it can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Moreover, this compound has been found to affect the metabolic activity of cells, potentially altering the production of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to downstream effects on cellular functions. For example, the inhibition of cytochrome P450 by this compound can lead to decreased metabolism of certain drugs, thereby increasing their bioavailability . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as enhancing metabolic activity and promoting cell survival . At higher doses, this compound can exhibit toxic effects, including cellular damage and apoptosis . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its interaction with cytochrome P450 enzymes. This interaction can lead to the modulation of metabolic flux and changes in metabolite levels . For instance, the inhibition of cytochrome P450 by this compound can result in the accumulation of certain metabolites, potentially leading to metabolic imbalances . Additionally, this compound can influence the activity of other enzymes involved in metabolic pathways, further affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and efficacy, as its accumulation in certain tissues may enhance its therapeutic effects or contribute to toxicity .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . The presence of this compound in the nucleus suggests that it may interact with nuclear proteins and influence gene expression . Additionally, the localization of this compound in the cytoplasm indicates its potential involvement in cytoplasmic signaling pathways and metabolic processes .

Properties

IUPAC Name

5-bromo-6-methyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-8-7(5-9(6)11)2-3-10(8)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJKVJLEAGJIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC2=O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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